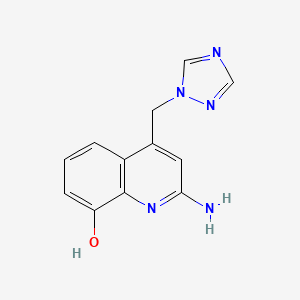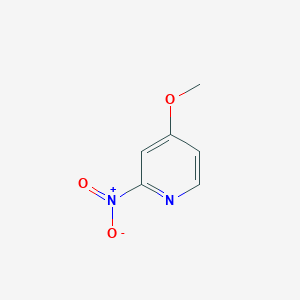
Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: is a synthetic organic compound that features a trifluoroacetamido group, a trifluoropropan-2-yl group, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate typically involves multiple steps:
Formation of the trifluoroacetamido group: This can be achieved by reacting benzylamine with trifluoroacetic anhydride under controlled conditions.
Introduction of the trifluoropropan-2-yl group: This step may involve the use of a suitable trifluoropropylating agent.
Attachment of the tert-butyl carbamate group: This is often done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the trifluoroacetamido group.
Substitution: Nucleophilic substitution reactions may occur at the trifluoropropan-2-yl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a primary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology
In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate exerts its effects will depend on its specific application. Generally, the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the carbamate group may interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones or trifluoromethyl amines.
tert-Butyl carbamates: Other compounds containing the tert-butyl carbamate group can be compared in terms of their stability and reactivity.
Uniqueness
The unique combination of trifluoromethyl groups and a tert-butyl carbamate group in this compound may confer distinct properties, such as enhanced stability and specific biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H20F6N2O3 |
|---|---|
Molekulargewicht |
414.34 g/mol |
IUPAC-Name |
tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
FYKQECIKFFJPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN(CC1=CC=CC=C1)C(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)

![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)




![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)




